molecular formula C9H12O2 B11055876 5-Acetyl-2-methylcyclohex-2-en-1-one

5-Acetyl-2-methylcyclohex-2-en-1-one

Cat. No.: B11055876
M. Wt: 152.19 g/mol
InChI Key: HIFCQOWCDQXRJE-UHFFFAOYSA-N
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Description

5-Acetyl-2-methylcyclohex-2-en-1-one is a bicyclic enone derivative characterized by a cyclohexenone backbone substituted with a methyl group at position 2 and an acetyl group at position 3. Its structure (Figure 1) confers unique reactivity, particularly in stereoselective synthesis. A notable application is its role as a key intermediate in the synthesis of epothilone D analogs, where its (5R)-configured form enables regio- and stereoselective Wittig reactions with ylides to construct complex fragments like C10-C21 of epothilone D . The acetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions critical for forming carbon-carbon bonds in natural product synthesis.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-acetyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8H,4-5H2,1-2H3

InChI Key

HIFCQOWCDQXRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acetyl-2-methyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. The process begins with the formation of 2-acetyl-2-phenylselenocyclohexanone, which is then oxidized using hydrogen peroxide to yield 5-acetyl-2-methyl-2-cyclohexen-1-one .

Industrial Production Methods

Industrial production of 5-acetyl-2-methyl-2-cyclohexen-1-one typically involves catalytic oxidation of cyclohexene derivatives. This method is favored for its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or saturated ketones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols or saturated ketones.

    Substitution: Various substituted cyclohexenones or cyclohexanones.

Scientific Research Applications

5-Acetyl-2-methyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular frameworks.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and other fine chemicals

Mechanism of Action

The mechanism of action of 5-acetyl-2-methyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can undergo Michael addition with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The acetyl group in this compound increases electrophilicity at the α-carbon, enhancing its reactivity in nucleophilic additions compared to the less electron-withdrawing methyl group in (5S)-5-methylcyclohex-2-en-1-one .
  • Aromatic Substituents: 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one exhibits extended conjugation from aromatic rings, which may stabilize the enone system and influence crystallographic packing .

Physicochemical Properties

  • Solubility : The acetyl group in this compound improves solubility in polar aprotic solvents (e.g., 1,4-dioxane) compared to the hydrophobic isopropyl-substituted analog .
  • Volatility : (5S)-5-methylcyclohex-2-en-1-one’s lower molecular weight (110.15 g/mol) results in higher volatility, making it suitable for gas-phase reactions, unlike the bulkier derivatives .

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